molecular formula C10H6Cl2N2O3 B12871368 1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid

1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid

Cat. No.: B12871368
M. Wt: 273.07 g/mol
InChI Key: RKZPZCXDKDWOEO-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a hydroxyl group at position 5 and a 3,5-dichlorophenyl moiety at position 1. The symmetrical 3,5-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C10H6Cl2N2O3

Molecular Weight

273.07 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C10H6Cl2N2O3/c11-5-1-6(12)3-7(2-5)14-9(15)4-8(13-14)10(16)17/h1-4,13H,(H,16,17)

InChI Key

RKZPZCXDKDWOEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N2C(=O)C=C(N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the hydroxyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

A comparative analysis of key analogs is provided below:

Compound Name Core Structure Phenyl Substituents Pyrazole Substituents Functional Groups Key Differences vs. Target Compound
Target Compound Pyrazole 3,5-dichloro 5-OH, 3-COOH Hydroxyl, carboxylic acid Reference compound
1-(2,4-Dichlorophenyl)-5-methyl-pyrazole-3-carboxylic acid Pyrazole 2,4-dichloro 5-CH3, 3-COOH Methyl, carboxylic acid Asymmetrical Cl on phenyl; methyl vs. hydroxyl
1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid Pyrazole 4-fluoro (benzyl) 5-CH3, 3-COOH Methyl, carboxylic acid Fluorobenzyl group; lack of Cl on phenyl
1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 3,5-dichloro 5-oxo, 3-COOH Ketone, carboxylic acid Pyrrolidine (non-aromatic) vs. pyrazole core
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Cl (sulfanyl) 1-CH3, 3-CF3, 4-CHO Trifluoromethyl, aldehyde Trifluoromethyl and aldehyde groups; sulfanyl linker

Physicochemical and Functional Properties

  • Hydrophilicity/Acidity : The hydroxyl and carboxylic acid groups in the target compound increase acidity (pKa ~2-4 for COOH, ~8-10 for OH) compared to methyl or trifluoromethyl analogs. This enhances solubility in polar solvents and basic conditions .
  • Electron Effects : The 3,5-dichlorophenyl group’s electron-withdrawing nature may stabilize the pyrazole ring via resonance, contrasting with electron-donating groups (e.g., methoxy in ) that reduce electrophilicity.

Biological Activity

1-(3,5-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, highlighting its anticancer properties and antimicrobial activities.

Synthesis

The synthesis of 1-(3,5-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate hydrazones with substituted aromatic aldehydes. Various methods have been reported, including:

  • Iron-Catalyzed Synthesis : A regioselective approach using diarylhydrazones and vicinal diols has shown effective yields.
  • One-Pot Reactions : Recent advancements include metal-free methods that provide diverse functionalized pyrazoles in good yields .

Anticancer Activity

Research has demonstrated that derivatives of 1-(3,5-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid exhibit significant anticancer properties. Notably:

  • In vitro studies on A549 human lung adenocarcinoma cells revealed that compounds with the 3,5-dichloro substitution significantly reduced cell viability. For instance, one derivative decreased cell viability to 21.2%, indicating strong cytotoxic effects compared to untreated controls (p < 0.0001) .

Antimicrobial Activity

The compound's efficacy against various bacterial strains has also been investigated:

  • Gram-positive Bacteria : The compound exhibited structure-dependent antimicrobial activity against multidrug-resistant bacterial strains. However, some derivatives showed no antibacterial activity at concentrations above 128 µg/mL .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer activity of a series of pyrazole derivatives, including those containing the 3,5-dichloro substituent. The results indicated that these compounds could significantly inhibit the growth of A549 cells. The most potent derivative reduced cell viability by approximately 36% (p < 0.0001) when compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Screening

In a screening of various pyrazole derivatives for antimicrobial activity against WHO-priority pathogens, compounds derived from 1-(3,5-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid were evaluated. While some derivatives exhibited promising activity, others failed to demonstrate significant effects against tested strains .

Data Summary

The following table summarizes key findings related to the biological activities of 1-(3,5-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid:

Activity Type Cell Line/Pathogen Effect Viability Reduction (%) Significance (p-value)
AnticancerA549 (Lung Cancer)Cytotoxicity21.2<0.0001
AntimicrobialGram-positive pathogensVariable activity>128 µg/mL (no effect)Not significant

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